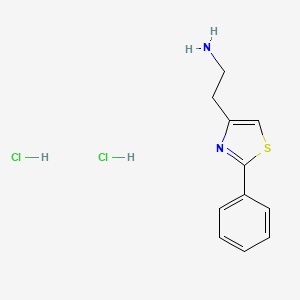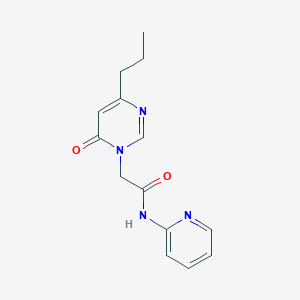![molecular formula C21H12F4N2O B2970100 1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine CAS No. 670268-53-8](/img/structure/B2970100.png)
1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the phthalazine core, followed by the introduction of the phenyl and phenoxy groups. The fluorophenyl group might be introduced through a nucleophilic aromatic substitution reaction, and the trifluoromethylphenoxy group might be introduced through a nucleophilic substitution reaction with a trifluoromethylphenol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phthalazine core, with the phenyl and phenoxy groups attached at the 1 and 4 positions, respectively. The fluorine atom on the phenyl group and the trifluoromethyl group on the phenoxy group would likely have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the phthalazine core, as well as the fluorophenyl and trifluoromethylphenoxy groups. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, and the trifluoromethyl group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and trifluoromethyl groups would likely make the compound more lipophilic, which could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Thermally Stable Copolymers
Research has shown that copoly(phenyl-s-triazine)s, incorporating elements like diphenylfluorene and phthalazinone units, exhibit significant improvements in solubility, thermal, and mechanical properties. The introduction of diphenylfluorene moieties enhances solubility in organic solvents and maintains excellent thermal properties with high glass transition temperatures and char yields. These findings suggest potential applications in materials science, particularly in the development of high-performance polymers (Zong et al., 2014).
Heat-Resistant Poly(aryl ether)s
The nucleophilic displacement polymerization of 2,4-bis(4-fluorophenyl)-6-phenyl-1,3,5-triazine has led to the creation of soluble and heat-resistant s-triazine-containing poly(aryl ether)s. These materials show promise as high-temperature membranes and composite matrix materials, exhibiting excellent thermal stability and solubility in common organic solvents. Such properties make them suitable for various high-performance applications (Yu et al., 2009).
Optical Waveguide Materials
Phthalazinone-based polymers, synthesized from reactions involving fluorinated compounds, display good solubility and outstanding thermal properties. The study of these polymers, including their refractive indices and thermal properties, points towards potential applications in optical waveguides, where material stability and optical clarity are crucial (Xiao et al., 2003).
Polymer Structural Analysis
The structural analysis of polymers derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine has revealed insights into their molecular structure. Techniques like NMR and FT-IR spectroscopy have been instrumental in understanding the bonding and structural characteristics of these polymers, which is essential for tailoring their properties for specific applications (Paventi et al., 1996).
Fluorinated Polyamides
The synthesis of fluorinated polyamides from unsymmetrical diamines containing the phthalazinone moiety has been achieved. These polyamides demonstrate excellent solubility, amorphous nature, and thermal stability, suggesting their potential use in advanced material applications, especially where high thermal resistance and material strength are required (Wang et al., 2007).
Antibacterial Agents
Novel fluorine-containing thiadiazolotriazinones, synthesized using 4-fluorophenyl groups, have demonstrated promising antibacterial activities. These findings highlight the potential of incorporating fluorinated phthalazine derivatives in the development of new antibacterial drugs (Holla et al., 2003).
Phenothiazine Cruciforms
Research on phenothiazine-containing cruciforms, which include fluorinated compounds, has revealed their metallochromic properties. These materials show significant shifts in emission and absorption when exposed to specific metal ions, suggesting applications in sensory arrays for metal cation detection (Hauck et al., 2007).
Fuel Cell Applications
Sulfonated poly(phthalazinone ether ketone)s, synthesized through polycondensation processes involving fluorinated compounds, have been explored for their application in fuel cells. Their high thermal stability and low swelling properties make them suitable candidates for polymer electrolyte membrane fuel cell applications (Xiao et al., 2002).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F4N2O/c22-15-10-8-13(9-11-15)19-17-6-1-2-7-18(17)20(27-26-19)28-16-5-3-4-14(12-16)21(23,24)25/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBMCFBXDPPTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2OC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2970018.png)
![diethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2970020.png)




![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2970027.png)

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2970031.png)
![5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2970033.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)

![3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2970040.png)